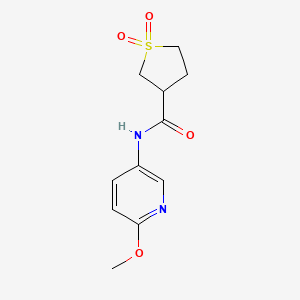

N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Description

Properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)-1,1-dioxothiolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-17-10-3-2-9(6-12-10)13-11(14)8-4-5-18(15,16)7-8/h2-3,6,8H,4-5,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAJAESTEPGGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the following steps:

Formation of the Pyridine Ring:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through a cyclization reaction involving a thiol and a suitable alkene or alkyne.

Coupling Reaction: The pyridine and tetrahydrothiophene rings are coupled through a carboxamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the tetrahydrothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or tetrahydrothiophene rings.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide exhibits anti-inflammatory effects. It has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The compound may inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key player in inflammation .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and apoptosis . Studies have suggested that it may enhance cognitive function by modulating neurotransmitter systems and promoting neuronal survival.

Antimicrobial Activity

N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, making it a potential candidate for developing new antibiotics . Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several case studies have documented the applications of N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide in clinical settings:

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine Mono-Hydrobromide (Compound 3)

- Structure : Shares the 6-methoxypyridin-3-yl group but includes a pyridin-2-yl-substituted thiazole core.

- Protonation Site : Pyridine nitrogen (Npyridine) in the thiazole-linked pyridin-2-yl group.

- Hydrogen Bonding : Forms a 3D network via N–H⋯Br, N+–H⋯Owater, and Owater–H⋯Br interactions.

- Implications : The 3D network may enhance thermal stability and reduce solubility compared to linear structures .

N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine Mono-Hydrobromide (Compound 4)

- Structure : Replaces pyridin-2-yl with pyrazin-2-yl, altering electronic properties.

- Protonation Site : Methoxypyridine nitrogen (Nmethoxypyridine).

- Hydrogen Bonding : Forms zigzag chains via N+–H⋯Npyrazine interactions.

- Implications : Linear chains may improve solubility but reduce crystalline rigidity compared to 3D networks .

Table 1: Protonation and Hydrogen Bonding in Methoxypyridine Derivatives

*Derived from ; structural analog of the target compound.

Carboxamide vs. Amine/Hydroxyl Derivatives

N-(3-Aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-Dioxide

- Structure: Replaces methoxypyridin-3-yl with 3-aminophenyl.

- Electronic Effects: The electron-rich aminophenyl group increases basicity and H-bond donor capacity.

- Reactivity : Likely participates in nucleophilic reactions (e.g., acylation) due to the amine group, unlike the target compound’s methoxypyridine .

4-Aminotetrahydrothiophen-3-ol-1,1-Dioxide Isomers

- Structure: Features amino and hydroxyl groups directly on the tetrahydrothiophene ring.

- Hydrogen Bonding : Hydroxyl and amine groups enable stronger intramolecular H-bonding than the carboxamide in the target compound.

- Reactivity: Potential for cyclization or spiro compound formation (e.g., tetrahydrothienothiazolopyrimidines), as seen in dibromotetrahydrothiophene dioxide derivatives .

Table 2: Functional Group Impact on Reactivity

Sulfone Derivatives in Heterocyclization

The target compound’s tetrahydrothiophene-1,1-dioxide core shares similarities with intermediates used in S,N-tandem heterocyclizations. For example:

- 3,4-Dibromotetrahydrothiophene 1,1-Dioxide: Reacts with thioureas to form tetrahydrothienothiazolopyrimidines via bromine displacement .

- Target Compound : The carboxamide group may hinder such reactions but could enable alternative pathways (e.g., hydrolysis or H-bond-directed crystallization).

Biological Activity

N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide has a complex structure characterized by the following features:

- Pyridine Ring : Contributes to the compound's pharmacological properties.

- Tetrahydrothiophene Moiety : Enhances the compound's lipophilicity and potential interaction with biological targets.

- Carboxamide Group : Imparts solubility and stability in biological systems.

The molecular weight of this compound is approximately 288.4 g/mol, with a molecular formula of C13H15N3O3S .

Synthesis

The synthesis of N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide can be achieved through various methods involving the reaction of pyridine derivatives with tetrahydrothiophene carboxylic acids. The following general synthetic route can be outlined:

- Formation of Tetrahydrothiophene Derivative : Start with a suitable thiophene precursor.

- Pyridine Substitution : Introduce the methoxypyridine moiety through nucleophilic substitution.

- Carboxamide Formation : Convert the resulting intermediate into the final carboxamide product via amide coupling reactions.

Antitumor Activity

Recent studies have evaluated the antitumor activity of various derivatives related to N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide. While specific data on this compound remains limited, related compounds have shown promising results:

These results suggest that similar compounds may possess significant antitumor potential.

The mechanism by which N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide exerts its biological effects may involve:

- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in tumor growth and proliferation.

- Modulation of Signaling Pathways : Interaction with signaling pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide:

- Study on Antimicrobial Activity : A related compound demonstrated significant antimicrobial properties against resistant strains, suggesting that structural features may confer similar activities to N-(6-methoxypyridin-3-yl) derivatives.

- Evaluation in Animal Models : Preliminary animal studies indicated that compounds with similar functionalities showed reduced tumor size and improved survival rates in cancer models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including amide coupling between tetrahydrothiophene-3-carboxylic acid 1,1-dioxide derivatives and 6-methoxypyridin-3-amine. Key steps may include:

- Oxidation : Use of hydrogen peroxide or other oxidizing agents to form the sulfone group (tetrahydrothiophene 1,1-dioxide moiety) .

- Amide Bond Formation : Employ coupling agents like EDC/HOBt or carbodiimides under inert atmospheres to minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), stoichiometry of reagents, and temperature to enhance yield. Monitor reaction progress via TLC or LC-MS.

Q. How can X-ray crystallography and computational modeling be applied to determine the compound’s molecular conformation and intermolecular interactions?

- Structural Analysis :

- Use single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure and hydrogen-bonding networks .

- For computational modeling, employ density functional theory (DFT) to predict electronic properties and compare with experimental data.

- Key Parameters : Analyze bond angles, torsion angles, and non-covalent interactions (e.g., N–H⋯O hydrogen bonds) to understand packing motifs .

Advanced Research Questions

Q. How do protonation states and hydrogen-bonding patterns influence the compound’s crystallographic behavior and stability in different solvents?

- Experimental Design :

- Compare crystal structures of the compound’s free base and protonated forms (e.g., hydrobromide salts) to identify protonation sites.

- Solvent screening (water, methanol, DMSO) to assess stability via NMR or XRD.

- Data Interpretation : In related analogs, protonation at the pyridinyl nitrogen alters hydrogen-bonding networks (e.g., N⁺–H⋯Br⁻ vs. N–H⋯O interactions), affecting solubility and crystal packing .

Q. What strategies can resolve contradictions in biological activity data when testing the compound in cellular models?

- Case Study : If conflicting results arise in kinase inhibition assays (e.g., PI3Kδ), consider:

-

Purity Verification : Use HPLC-MS to confirm compound integrity.

-

Assay Conditions : Adjust cell lines, incubation times, or concentrations (see Table 1).

-

Structural Analogues : Compare with derivatives (e.g., thiophene-2-carboxamide vs. tetrahydrothiophene-3-carboxamide) to identify SAR trends .

Table 1. Example Experimental Variables for Biological Assays

Parameter Options Impact on Activity Cell Line HEK293 vs. HeLa Receptor expression variability Concentration 1 nM–10 µM Dose-dependent efficacy thresholds Solvent DMSO (≤0.1%) vs. PBS Solubility artifacts

Q. How can metabolomics approaches elucidate the compound’s role in modulating cellular pathways?

- Workflow :

Treatment : Expose cell cultures or model organisms to the compound.

Metabolite Extraction : Use liquid-liquid extraction or solid-phase methods.

LC-MS Analysis : Identify differential metabolites (e.g., N-(6-methoxypyridin-3-yl)thiophene-2-carboxamide in plasma metabolomes) .

- Data Integration : Map metabolites to pathways (e.g., KEGG) to infer mechanistic targets.

Methodological Challenges and Solutions

Q. What are common pitfalls in characterizing sulfone-containing heterocycles, and how can they be mitigated?

- Challenges :

- Oxidative Degradation : Sulfone groups may decompose under prolonged light/heat.

- Crystallization Difficulties : Poor crystal growth due to conformational flexibility.

- Solutions :

- Store compounds in amber vials at –20°C.

- Use slow evaporation with mixed solvents (e.g., CHCl₃:MeOH) for crystallization.

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

- Protocol :

- Simulated Biofluids : Incubate the compound in PBS (pH 7.4) or serum at 37°C.

- Stability Metrics : Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

Data Reproducibility and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.